Physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol
Physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methoxyphenyl)-2-(methylamino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth explanations of the significance of each property and the experimental methodologies required for their accurate determination. As a crucial synthetic intermediate and structural analog to various pharmacologically active molecules, a thorough understanding of its characteristics is paramount for its effective application in medicinal chemistry and material science. This guide synthesizes theoretical principles with actionable, field-proven protocols for thermal analysis, spectroscopic characterization, acidity determination, and chromatographic purity assessment, ensuring a robust foundation for future research and development endeavors.
Chemical Identity and Structural Framework
Molecular Structure and Identification
1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a secondary amino alcohol derivative. Its structure features a chiral center at the carbon bearing the hydroxyl group, a secondary amine, and a methoxy-substituted aromatic ring. These functional groups dictate its chemical reactivity, solubility, and interaction with biological systems.
The definitive identifiers for this compound are cataloged below.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)-2-(methylamino)ethanol | N/A |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| CAS Number | Not explicitly available for this specific isomer; related structures exist. | N/A |
| Canonical SMILES | CNCO | [2] |
Note: The provided SMILES string represents a specific stereoisomer. The racemic mixture is more commonly encountered unless a stereospecific synthesis is employed.
Significance and Potential Applications
While not a widely commercialized compound itself, 1-(3-Methoxyphenyl)-2-(methylamino)ethanol serves as a valuable building block in organic synthesis. Its structural motifs are present in numerous adrenergic agents and other central nervous system-acting drugs. For instance, it shares a core phenyl-ethanolamine skeleton with compounds like phenylephrine, albeit with different substitution patterns.[3] Its potential utility lies in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents.
-
Material Science: Its functional groups allow for its use in the synthesis of specialized polymers or deep eutectic solvents.[4]
-
Reference Standard: As a potential impurity or metabolite reference standard in the analysis of more complex pharmaceutical products.
Core Physicochemical Properties
A compound's behavior in both chemical and biological systems is governed by its fundamental physicochemical properties. This section details the key parameters for 1-(3-Methoxyphenyl)-2-(methylamino)ethanol.
Physical State and Thermal Properties
The physical state at ambient temperature dictates handling and storage procedures, while thermal properties like melting and boiling points are critical indicators of purity.[5]
| Property | Value | Comments |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on analogs like 1-(3-Methoxyphenyl)ethanol, which is a liquid.[6] |
| Melting Point | No experimental data available. | Pure crystalline compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7][8] |
| Boiling Point | No experimental data available. | The related compound, 1-(3-methoxyphenyl)ethanol, has a boiling point of 133°C at 15 mmHg. |
Solubility Profile
Solubility is a critical factor influencing bioavailability, formulation design, and reaction conditions. The presence of a hydroxyl and an amine group suggests moderate polarity, while the phenyl and methoxy groups contribute lipophilic character.
| Solvent | Expected Solubility | Rationale and Significance |
| Water | Sparingly soluble to soluble, pH-dependent. | The amine group can be protonated at acidic pH, forming a more soluble salt. This is a key consideration for aqueous formulations. |
| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating both the hydroxyl and amine groups. |
| Chloroform, Dichloromethane | Soluble | The overall molecule possesses sufficient nonpolar character for solubility in chlorinated solvents. |
| Hexanes, Toluene | Sparingly soluble to insoluble | The polarity of the amino alcohol functionality limits solubility in nonpolar hydrocarbon solvents. |
Acidity and Basicity (pKa)
The pKa values define the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is amphoteric, possessing both a basic secondary amine and a weakly acidic hydroxyl group.
| Functional Group | Expected pKa Range | Methodological Insight |
| Secondary Amine (Protonated) | ~9 - 10.5 | The pKa of the conjugate acid (R₂NH₂⁺) is crucial for predicting solubility in acidic media and interactions with acidic biological macromolecules. |
| Hydroxyl Group | ~14 - 16 | The alcoholic proton is weakly acidic. A predicted pKa for the related 1-(3-methoxyphenyl)ethanol is approximately 14.49.[9] |
The determination of pKa is a foundational experiment in drug development. Methods like potentiometric titration or NMR spectroscopy are standard.[10][11][12] Plotting a measured parameter (e.g., pH or chemical shift) against titrant volume or pH yields a sigmoidal curve where the inflection point corresponds to the pKa.[10][12]
Lipophilicity (LogP)
The partition coefficient (LogP) quantifies a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase, serving as a primary measure of its lipophilicity or hydrophobicity.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP | ~1.0 - 2.0 | A LogP in this range often correlates with good oral absorption and cell membrane permeability, key components of the "Rule of Five" for drug-likeness. A related compound, 1-(3-methoxyphenyl)ethanol, has a calculated XLogP3 of 1.8.[13] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of 1,3-disubstitution), the methoxy singlet (~3.8 ppm), the methylamino singlet or doublet, the methine (CH-O) proton, and the methylene (CH₂-N) protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, with aromatic signals between 110-160 ppm, the methoxy carbon around 55 ppm, and aliphatic carbons between 20-80 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For C₁₀H₁₅NO₂, the exact mass is 181.1103 Da. In high-resolution mass spectrometry (HRMS), this precise mass confirms the elemental composition.
-
Common Adducts: Expect to observe [M+H]⁺ at m/z 181.1103 in positive ion mode.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of water from the alcohol, or cleavage alpha to the nitrogen or oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of key functional groups.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 (moderate, sharp) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Alcohol & Ether) | 1050 - 1250 |
Experimental Protocols for Physicochemical Analysis
To ensure data integrity, standardized and well-validated protocols are essential. The following sections provide step-by-step methodologies grounded in established laboratory techniques.
Workflow for Physicochemical Characterization
The logical flow of experiments is critical for an efficient and comprehensive analysis of a new chemical entity. The following diagram illustrates a standard workflow.
Caption: Workflow for Physicochemical Profiling.
Protocol: Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate determination of the melting range, a key indicator of purity.[8]
Methodology:
-
Sample Preparation: Crush a small amount of the solid sample into a fine powder on a clean, dry watch glass.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[8]
-
Apparatus Setup: Ensure the heating block is cool (at least 20°C below the expected melting point).[8] Place the loaded capillary into the sample holder.
-
Rapid Determination (Optional): Set a fast heating rate (5-10°C per minute) to get an approximate melting temperature. Note this value and allow the apparatus to cool.[8]
-
Accurate Determination: Insert a fresh sample. Rapidly heat the block to about 20°C below the approximate melting point found in the previous step.
-
Measurement: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.[7]
-
Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2. A pure sample will have a narrow range of <2°C.[5]
-
Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has already been melted.[7][8]
Protocol: pKa Determination via Potentiometric Titration
This method determines the pKa by monitoring pH changes as the sample is titrated with a strong acid or base.[11][14]
Methodology:
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., to achieve a ~1 mM solution) in a suitable solvent, typically water or a co-solvent mixture.[14] Maintain a constant ionic strength by using a background electrolyte like 0.15 M KCl.[14]
-
Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration (for the amine pKa): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will be sigmoidal.
-
pKa Calculation: Determine the equivalence point from the steepest part of the curve (or its first derivative). The pKa is equal to the pH at the half-equivalence point.[14] This represents the point where the concentrations of the protonated amine and the free base are equal.
Protocol: HPLC Method Development for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecules.[15][16] This protocol outlines a systematic approach to developing a reversed-phase HPLC method.
Methodology:
-
Analyte and System Selection:
-
Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is suitable for retaining moderately polar compounds like the target analyte.[17]
-
Detector: A UV detector is appropriate, as the phenyl ring is a chromophore. Determine the λmax by scanning a dilute solution of the analyte.
-
-
Mobile Phase Preparation:
-
Rationale: Due to the basic amine, a buffered mobile phase is required to ensure peak shape and consistent retention time. A pH of ~3-4 will ensure the amine is protonated and well-behaved.
-
Mobile Phase A (Aqueous): Prepare a buffer such as 20 mM ammonium formate, adjusted to pH 3.7 with formic acid.[18]
-
Mobile Phase B (Organic): Use acetonitrile (ACN) or methanol. ACN is often preferred for its lower viscosity and UV cutoff.
-
-
Initial Gradient Run (Scouting):
-
Purpose: To quickly determine the approximate elution conditions.
-
Conditions: Run a fast, wide gradient (e.g., 5% to 95% B over 10-15 minutes) at a flow rate of 1.0 mL/min.
-
-
Method Optimization:
-
Goal: Achieve a retention factor (k') between 2 and 10, good peak symmetry, and resolution from any impurities.
-
Isocratic vs. Gradient: If the scouting run shows a single, well-retained peak, an isocratic (constant mobile phase composition) method can be developed. If multiple peaks are present or elution is very late, optimize the gradient slope and duration.[17]
-
-
System Suitability:
-
Purpose: To verify the performance of the chromatographic system before sample analysis.[18]
-
Procedure: Make five replicate injections of a standard solution. Calculate the relative standard deviation (RSD) for peak area and retention time (typically <2%). Check the peak tailing factor (should be between 0.8 and 1.5).
-
-
Sample Analysis:
Conclusion
1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a compound whose physicochemical profile is dictated by the interplay of its aromatic, hydroxyl, and secondary amine functionalities. While specific experimental data for this molecule is sparse in public literature, its properties can be reliably predicted based on its structure and determined using the standardized, robust analytical protocols detailed in this guide. A thorough characterization of its thermal stability, solubility, pKa, lipophilicity, and purity is a non-negotiable prerequisite for its successful application in any research or development context, providing the foundational data needed for rational molecular design, formulation development, and pharmacokinetic modeling.
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